1'-benzyl-[1,4'-bipiperidine]-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)piperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c20-17-7-4-10-19(14-17)16-8-11-18(12-9-16)13-15-5-2-1-3-6-15/h1-3,5-6,16-17,20H,4,7-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGZIJKFINXDTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Strategies for 1 Benzyl 1,4 Bipiperidine 3 Ol
Retrosynthetic Analysis and Design of Synthetic Pathways for the 1'-benzyl-[1,4'-bipiperidine]-3-ol Core
Retrosynthetic analysis, a method of breaking down a target molecule into simpler, commercially available starting materials, provides a logical approach to designing synthetic routes. sathyabama.ac.inslideshare.net For this compound, a primary disconnection can be made at the C-N bond connecting the two piperidine (B6355638) rings. This leads to two key synthons: a 1-benzyl-3-hydroxypiperidine derivative and a piperidine synthon.
A common synthetic strategy involves the reaction of a suitably protected 3-hydroxypiperidine (B146073) with a 1-benzyl-4-piperidone. The hydroxyl group of the piperidine can be protected using various protecting groups to prevent unwanted side reactions. synarchive.comlibretexts.orgwikipedia.orgorganic-chemistry.org Another key disconnection can be made at the benzyl (B1604629) C-N bond, suggesting a final step of N-alkylation of a [1,4'-bipiperidine]-3-ol precursor with a benzyl halide.
Detailed Synthetic Procedures and Optimized Reaction Conditions for this compound
The synthesis of this compound has been achieved through various methods. One common approach involves the condensation of 1-benzyl-4-piperidone with a 3-hydroxypiperidine derivative. chemicalbook.com The reaction conditions are often optimized to maximize yield and minimize side products. For instance, the use of specific bases and solvents can significantly influence the reaction outcome.
Another reported synthesis involves a multi-step sequence starting from more readily available precursors. For example, a synthesis could begin with the 1,4-addition of benzylamine (B48309) to methyl acrylate, followed by Dieckmann condensation and subsequent hydrolysis and decarboxylation to yield 1-benzyl-4-piperidone. chemicalbook.com This intermediate can then be further functionalized to introduce the second piperidine ring and the hydroxyl group.
Stereoselective Synthesis Approaches for Chiral Centers
The 3-position of the piperidine ring in this compound is a chiral center, meaning that the compound can exist as a pair of enantiomers. The biological activity of these enantiomers can differ significantly, making stereoselective synthesis a critical aspect of its preparation. nih.gov
One approach to achieve stereoselectivity is through the use of chiral starting materials. For example, enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols have been synthesized and can serve as precursors. researchgate.net Asymmetric hydrogenation of pyridinium (B92312) salts using chiral catalysts, such as those based on iridium, is another powerful method for establishing stereocenters in piperidine rings. mdpi.com Furthermore, organocatalytic methods, like the Michael addition of N-protected piperidine ketoesters to nitroalkenes, have been employed to create highly substituted piperidines with multiple contiguous stereocenters in a highly stereoselective manner. rsc.org
Functional Group Interconversions and Protection Strategies
Functional group interconversions (FGIs) are essential for transforming one functional group into another during a synthetic sequence. wikipedia.orgimperial.ac.uksolubilityofthings.com For instance, a ketone can be reduced to a hydroxyl group, or an ester can be hydrolyzed to a carboxylic acid. In the synthesis of this compound and its analogs, FGIs are crucial for introducing the desired functionalities.
Protecting groups are temporarily introduced to shield reactive functional groups from undesired reactions during synthesis. synarchive.comlibretexts.orgwikipedia.orgorganic-chemistry.org For the hydroxyl group, common protecting groups include silyl (B83357) ethers (e.g., TBDMS) and benzyl ethers (Bn). synarchive.com The amino group of the piperidine ring can be protected with carbamates like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). synarchive.com The choice of protecting group depends on its stability under the reaction conditions of subsequent steps and the ease of its removal (deprotection). Orthogonal protection strategies, where different protecting groups can be removed under distinct conditions, are particularly valuable in complex syntheses. wikipedia.org
Synthesis of Structural Analogues and Derivatives of this compound for Structure-Activity Relationship (SAR) Studies
To understand how the chemical structure of this compound relates to its biological activity, researchers synthesize a variety of structural analogues. nih.govnih.gov These modifications typically involve altering the benzyl group or making substitutions on the piperidine rings.
Modifications at the Benzyl Moiety
The benzyl group can be readily modified by introducing substituents on the aromatic ring. nih.govgoogle.com These substitutions can alter the electronic properties and steric bulk of the molecule, which can in turn affect its binding affinity to biological targets. For example, the introduction of electron-withdrawing groups like halogens or electron-donating groups like methoxy (B1213986) can provide valuable SAR data. nih.govnih.gov The synthesis of these analogs often involves the N-alkylation of the [1,4'-bipiperidine]-3-ol core with appropriately substituted benzyl halides. nih.gov
| Modification | Example Substituent | Reference |
| Electron-withdrawing group | Fluoro | nih.gov |
| Electron-donating group | Methoxy | nih.gov |
| Halogen substitution | Chloro, Bromo | nih.gov |
Substitutions on the Piperidine Rings
Modifications to the piperidine rings are another key strategy for SAR studies. nih.gov This can involve introducing alkyl groups, hydroxyl groups, or other functional groups at various positions on either of the piperidine rings. evitachem.comacs.org For instance, the synthesis of analogs with methyl groups on the piperidine ring has been reported. rapt.com These substitutions can impact the conformation of the molecule and its interactions with target proteins. The synthesis of these derivatives may require the use of substituted piperidine starting materials or the development of specific synthetic routes to introduce the desired functionality. nih.gov
| Ring | Position | Substituent | Reference |
| Piperidine | 3' | Methyl | rapt.com |
| Piperidine | 4 | Benzyl | ebi.ac.uk |
| Bipiperidine | 1' | Various aryl and heteroaryl sulfonyls | nih.gov |
Functionalization of the Hydroxyl Group
The hydroxyl group at the 3-position of the this compound scaffold presents a key site for synthetic modification, allowing for the introduction of a diverse array of functional groups. This derivatization is primarily achieved through esterification and etherification reactions, which can significantly alter the physicochemical and pharmacological properties of the parent molecule. These modifications are instrumental in exploring the structure-activity relationships of this class of compounds.
The strategic functionalization of this hydroxyl moiety has been explored in the synthesis of related bipiperidine structures, indicating the viability of these approaches for the title compound. Methodologies range from direct acylation to the use of coupling agents for ester formation, and standard protocols for ether synthesis.
Esterification Strategies
The conversion of the hydroxyl group to an ester is a common strategy to introduce a variety of substituents. Research on analogous compounds has demonstrated successful esterification through several methods.
One straightforward approach involves the direct acylation of the hydroxyl group. For instance, in the synthesis of related 1'-substituted benzoyl-4-acyl-[1,4'-bipiperidin]-3'-yl acetates, a crude tertiary amino alcohol intermediate is treated with acetic anhydride (B1165640) to yield the corresponding acetate (B1210297) ester. nih.gov This reaction is typically performed in a suitable solvent like dichloromethane (B109758) at room temperature. nih.gov
Alternatively, coupling agents can be employed to facilitate the esterification with a broader range of carboxylic acids. The use of bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOPCl) as a coupling agent has been reported for the acylation of hydroxy-substituted bipiperidine intermediates. This method allows for the introduction of various substituted benzoyl or heteroaromatic carboxylic acid moieties.
The following table summarizes representative ester derivatives that can be synthesized based on these established methods.
| Derivative Name | R Group (Ester) | Synthetic Method | Reagents |
| (1'-benzyl-[1,4'-bipiperidin]-3-yl) acetate | -COCH₃ | Direct Acylation | Acetic anhydride, Dichloromethane |
| (1'-benzyl-[1,4'-bipiperidin]-3-yl) benzoate | -COC₆H₅ | Coupling Agent | Benzoic acid, BOPCl, Acetone/Ethanol |
| (1'-benzyl-[1,4'-bipiperidin]-3-yl) 4-fluorobenzoate | -COC₆H₄F | Coupling Agent | 4-Fluorobenzoic acid, BOPCl, Acetone/Ethanol |
Etherification Strategies
While specific examples of etherification of this compound are not extensively documented in the reviewed literature, standard organic synthesis protocols for ether formation are applicable. The Williamson ether synthesis is a primary method for preparing ethers from alcohols. organic-chemistry.org
This method involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide intermediate. This nucleophilic alkoxide is then reacted with an appropriate alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl bromide) to form the corresponding ether. The choice of solvent is typically a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).
A general reaction scheme for the etherification of this compound is presented below:
Scheme 1: General Etherification via Williamson Synthesis
Deprotonation: this compound + NaH → Sodium (1'-benzyl-[1,4'-bipiperidin]-3-yl)oxide + H₂
The following table illustrates potential ether derivatives that could be synthesized using this methodology.
| Derivative Name | R Group (Ether) | Synthetic Method | Reagents |
| 1'-benzyl-3-methoxy-[1,4'-bipiperidine] | -CH₃ | Williamson Ether Synthesis | Sodium hydride, Methyl iodide, THF |
| 1'-benzyl-3-ethoxy-[1,4'-bipiperidine] | -CH₂CH₃ | Williamson Ether Synthesis | Sodium hydride, Ethyl bromide, THF |
| 1'-benzyl-3-(benzyloxy)-[1,4'-bipiperidine] | -CH₂C₆H₅ | Williamson Ether Synthesis | Sodium hydride, Benzyl bromide, THF |
The successful functionalization of the hydroxyl group through these esterification and etherification pathways significantly expands the chemical space accessible from this compound, enabling the generation of a library of derivatives for further investigation.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 1 Benzyl 1,4 Bipiperidine 3 Ol and Its Analogues
Design Principles Guiding Structural Modifications of the 1'-benzyl-[1,4'-bipiperidine]-3-ol Scaffold
The this compound scaffold serves as a versatile template for developing ligands with a wide range of biological activities, particularly for central nervous system (CNS) targets. clinmedkaz.orgnih.gov The design principles for modifying this scaffold are guided by the goal of optimizing potency, selectivity, and pharmacokinetic properties. Key strategies include:
Intramolecular Cyclization: Various methods, such as asymmetric synthesis, metal-catalyzed cyclization, and aza-Michael reactions, are employed to construct the core piperidine (B6355638) rings. mdpi.com
Substitution on the Benzyl (B1604629) Group: Modifications to the benzyl ring are a common strategy. Introducing electron-donating or electron-withdrawing groups can influence the basicity of the piperidine nitrogen and, consequently, the binding affinity for specific targets. nih.gov For instance, the introduction of a fluorine atom can enhance bioavailability, metabolic stability, and lipophilicity. mdpi.com
Modifications of the Piperidine Rings: Alterations to the piperidine moieties are crucial for modulating activity. For example, N-alkylation with benzyl groups on a related (3'-hydroxy-1,4'-bipiperidin-4-yl)(4-substituted phenyl)methanone scaffold generally leads to very high σ1 receptor binding affinities. nih.gov In contrast, N-acylation to form tertiary amides tends to decrease this affinity. nih.gov
Scaffold Hopping: This strategy involves replacing the core scaffold with a structurally different but functionally equivalent moiety to explore new chemical space and potentially improve properties. This has been successfully applied to discover novel anticancer agents. mdpi.com
These design principles are often guided by computational modeling and a deep understanding of the target's binding site. nih.govrsc.org
Correlating Structural Variations with Modulated Biological Activity and Selectivity Profiles
The biological activity and selectivity of this compound analogues are intricately linked to their structural features.
Substitutions on the phenylacetamide aromatic ring of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have a significant impact on their affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors. nih.gov Generally, 3-substituted compounds show higher affinity for both receptor subtypes compared to their 2- and 4-substituted counterparts. nih.gov Halogen substitutions tend to increase affinity for σ2 receptors while maintaining similar affinity for σ1 receptors. nih.gov Conversely, introducing electron-donating groups like hydroxyl, methoxy (B1213986), or amine groups results in weaker or negligible affinity for σ2 receptors but moderate affinity for σ1 receptors. nih.gov
In a series of carbonyl group-containing analogues, N-alkylation with benzyl groups on the (3'-hydroxy-1,4'-bipiperidin-4-yl)(4-substituted phenyl)methanone scaffold resulted in compounds with very high affinity for the σ1 receptor and high selectivity over the σ2 receptor. nih.gov For example, [1'-(4-fluorobenzyl)-3'-hydroxy[1,4']bipiperidinyl-4-yl]-(4-fluorophenyl)-methanone displayed a very high affinity and selectivity for the σ1 receptor (Ki = 0.48 nM, σ1/σ2 >3600). nih.gov
The following interactive data table summarizes the σ1 receptor binding affinities for a series of these analogues:
| Compound | Substitution on Benzyl Moiety | σ1 Binding Affinity (Ki, nM) |
| 14a | 4-Fluoro | 0.48 ± 0.14 |
| 14b | 4-Chloro | 4.03 ± 0.47 |
| 14c | 4-Bromo | 1.36 ± 0.28 |
| 14d | 4-Iodo | 22.8 ± 2.32 |
| 14e | Unsubstituted | 2.51 ± 0.34 |
| 14f | 4-Methyl | 25.9 ± 0.96 |
| 14g | 4-Methoxy | 4.05 ± 0.88 |
| 14h | 4-Trifluoromethyl | 59.64 ± 2.22 |
Data sourced from a study on carbonyl group-containing analogues for σ1 receptors. nih.gov
These findings highlight the critical role of specific structural modifications in fine-tuning the biological activity and selectivity of this class of compounds.
Conformational Analysis and its Implications for Ligand-Target Recognition
The three-dimensional conformation of this compound and its analogues is a critical determinant of their interaction with biological targets. Conformational analysis provides insights into the spatial arrangement of atoms and functional groups, which in turn dictates how a ligand fits into a receptor's binding pocket.
For related structures, such as 5-benzylimidazolidin-4-one derivatives, computational studies have shown that different staggered and eclipsed conformations of the benzyl group relative to the heterocyclic ring exist. ethz.ch The energy differences between these conformers can be small, suggesting that the benzyl group may be relatively free to rotate at ambient temperatures. ethz.ch This conformational flexibility can be advantageous, allowing the ligand to adopt the optimal orientation for binding to its target.
The stereochemistry of the molecule is also paramount. For instance, in the development of CCR4 antagonists, the stereochemistry of the 3'-methyl-[1,4'-bipiperidine] side chain was found to be crucial for potency, with one diastereomer being significantly more active than the other. rapt.com
Understanding the conformational landscape of these molecules is therefore essential for rational drug design, as it allows for the optimization of ligand-target interactions and, ultimately, the biological activity of the compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting and Optimizing Potency of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is invaluable for predicting the potency of new derivatives and for guiding the optimization of lead compounds.
For a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, Hansch-type QSAR studies have been employed to understand the influence of substitutions on the phenylacetamide aromatic ring on binding at both σ1 and σ2 receptors. nih.gov These models use physicochemical parameters such as hydrophobicity (π), electronic effects (Hammett's σ), and steric parameters (molar refractivity) to correlate with biological activity. researchgate.net
In a study of 5-benzyl-4-thiazolinone derivatives as influenza neuraminidase inhibitors, 2D-QSAR and 3D-QSAR models were developed. nih.gov The 2D-QSAR models identified key molecular descriptors that predict inhibitory activity, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provided insights into the influence of steric and electrostatic fields on potency. nih.gov
The success of a QSAR model lies in its ability to accurately predict the activity of new compounds, thereby saving resources and accelerating the drug discovery process. nih.gov These models provide a quantitative framework for understanding the SAR of this compound derivatives and for designing new analogues with improved potency and selectivity.
Computational and Theoretical Studies of 1 Benzyl 1,4 Bipiperidine 3 Ol
Molecular Docking Simulations with Identified or Putative Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to forecast the binding mode and affinity of a small molecule ligand, such as 1'-benzyl-[1,4'-bipiperidine]-3-ol, to the binding site of a target protein.
Although specific docking studies on this compound are not available, research on related N-benzylpiperidine compounds illustrates the application of this method. For instance, molecular docking has been employed to investigate how N-benzylpiperidine hybrids interact with biological targets like acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Such studies reveal key binding interactions, like hydrogen bonds and pi-pi stacking, between the ligand and the amino acid residues of the receptor's active site. For a compound like this compound, docking simulations could identify potential interactions involving the hydroxyl group, the bipiperidine core, and the benzyl (B1604629) group with various biological targets, thereby helping to elucidate its potential mechanism of action.
Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability and Conformational Sampling
Following molecular docking, Molecular Dynamics (MD) simulations are often performed to analyze the physical movements of atoms and molecules in the complex over time. MD simulations provide a more dynamic picture of the ligand-receptor interaction, assessing the stability of the docked pose and exploring the conformational changes of both the ligand and the protein.
For a hypothetical complex of this compound with a biological target, an MD simulation would track the atomic trajectories, allowing for the calculation of binding free energies and the identification of stable and transient interactions. This provides a deeper understanding of the complex's stability and the role of specific functional groups in maintaining the bound state. Studies on similar compounds have used MD simulations to confirm the stability of docking results and to understand the conformational dynamics that govern ligand binding and receptor activation. core.ac.uk
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density, molecular orbitals) of molecules. These calculations are invaluable for predicting a molecule's reactivity, stability, and spectroscopic properties.
For this compound, DFT calculations could determine properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. nih.gov Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule and predict sites susceptible to electrophilic or nucleophilic attack. nih.gov Research on other novel piperidine (B6355638) derivatives has successfully used DFT to correlate theoretical calculations with experimental data from techniques like NMR and FT-IR spectroscopy, validating the predicted molecular geometry and electronic properties. nih.govnih.gov
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug development to filter out candidates with poor ADME profiles, thereby reducing the likelihood of late-stage failures.
For this compound, various ADME parameters can be predicted using specialized software. These parameters help assess the compound's potential as a drug candidate. For example, studies on related piperidine compounds have used such tools to evaluate their drug-likeness and potential toxicity. nih.gov
Below is an interactive table showcasing the types of ADME properties that would be predicted for this compound.
| Property Category | Parameter | Predicted Value (Illustrative) | Significance |
| Physicochemical Properties | Molecular Weight | < 500 g/mol | Adherence to Lipinski's rule of five for drug-likeness |
| LogP (Lipophilicity) | 1-3 | Optimal range for cell membrane permeability | |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Predicts passive molecular transport through membranes | |
| Absorption | Human Intestinal Absorption | High | Likelihood of good absorption from the gut |
| Blood-Brain Barrier (BBB) Permeation | Yes/No | Indicates potential for central nervous system activity | |
| Distribution | Volume of Distribution (VDss) | - | Predicts the extent of drug distribution in tissues vs. plasma |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Inhibitor/Non-inhibitor of specific isoforms (e.g., CYP2D6, CYP3A4) | Predicts potential for drug-drug interactions |
| Excretion | Total Clearance | - | Rate at which the drug is removed from the body |
Note: The values in this table are for illustrative purposes to demonstrate the output of in silico ADME predictions and are not based on actual experimental or computational data for this compound.
Future Research Directions and Unexplored Avenues for 1 Benzyl 1,4 Bipiperidine 3 Ol
Exploration of Novel Therapeutic Indications Based on Pre-clinical Mechanistic Insights
The bipiperidine scaffold, particularly with N-benzyl substitution, has shown a wide range of biological activities in preclinical studies, suggesting several therapeutic avenues for 1'-benzyl-[1,4'-bipiperidine]-3-ol and its analogues.
Neurodegenerative and Psychiatric Disorders: Analogues of this compound have demonstrated significant affinity for sigma (σ) receptors, particularly the σ1 subtype. nih.gov For instance, certain carbonyl-containing analogues display very high affinity for σ1 receptors (Ki = 0.48 - 4.05 nM) with high selectivity over the σ2 subtype. nih.gov Given that σ1 receptors are implicated in a variety of central nervous system functions, future research could explore the potential of this compound in treating neurological and psychiatric conditions. Furthermore, other piperidine (B6355638) derivatives have been synthesized and evaluated for potent anti-acetylcholinesterase (anti-AChE) activity, a key target in dementia treatment. nih.gov One such derivative showed an IC50 of 0.56 nM, indicating extremely high potency. nih.gov
Oncology: The recruitment of regulatory T cells (Tregs) into the tumor microenvironment can suppress anti-tumor immune responses and is linked to poor patient prognosis in some cancers. rapt.com Small molecule antagonists of the CCR4 receptor can inhibit this Treg trafficking. rapt.com The development of novel piperidinyl-piperidine compounds as CCR4 antagonists suggests that the this compound scaffold could be investigated for similar activity, potentially leading to new immunotherapies. rapt.com
Infectious Diseases: Research into 4-aminopiperidines, which share the core piperidine structure, has revealed a novel class of antifungal agents. mdpi.com Compounds like 1-benzyl-N-dodecylpiperidin-4-amine have shown promising in vitro activity against clinically relevant fungi such as Candida spp. and Aspergillus spp. mdpi.com The proposed mechanism involves the inhibition of ergosterol (B1671047) biosynthesis, a critical pathway in fungi. mdpi.com This suggests a potential application for this compound derivatives as antifungal agents.
Pain and Neurological Functions: The nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor family, is involved in numerous neurological functions, including pain regulation. nih.gov Non-peptide ligands with a spiroisobenzofuran-piperidine structure have been developed as NOP receptor antagonists. nih.gov Given the structural similarities, the this compound core could be explored for the development of novel NOP receptor modulators.
Table 1: Preclinical Activity of Related Piperidine Compounds
| Compound Class/Derivative | Target/Activity | Potency/Affinity | Potential Indication |
|---|---|---|---|
| Carbonyl-containing bipiperidinyl analogues | σ1 receptor affinity | Ki = 0.48 - 4.05 nM nih.gov | Neurological/Psychiatric Disorders nih.gov |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | Acetylcholinesterase (AChE) inhibition | IC50 = 0.56 nM nih.gov | Dementia nih.gov |
| 1-benzyl-N-dodecylpiperidin-4-amine | Antifungal (Candida, Aspergillus) | Promising in vitro activity mdpi.com | Fungal Infections mdpi.com |
Development of Advanced In Vitro and In Vivo Models for Comprehensive Pharmacological Assessment
To thoroughly characterize the pharmacological profile of this compound, a multi-tiered approach using advanced preclinical models is essential.
Advanced In Vitro Models: Initial screening can be performed using established in vitro binding assays to determine affinity and selectivity against a panel of receptors, such as the σ1 and σ2 receptors, various dopamine (B1211576) and serotonin (B10506) receptor subtypes, and acetylcholinesterase. nih.govscience.gov Functional assays are crucial to determine whether the compound acts as an agonist or antagonist. For example, the effect on NOP receptors can be quantitatively characterized by measuring G-protein-coupled inwardly rectifying potassium (GIRK) currents in brain slices from relevant regions like the ventrolateral periaqueductal gray (vlPAG). nih.gov
Specialized In Vivo Models: For promising in vitro hits, progression to in vivo models is necessary. To assess potential as an antidementia agent, acetylcholine (B1216132) levels can be measured in the cerebral cortex and hippocampus of rats following administration. nih.gov For antifungal research, the alternative in vivo model Galleria mellonella can be used to assess toxicity and preliminary efficacy. mdpi.com To evaluate potential D2/D3 receptor antagonism for psychiatric disorders, researchers can use rat operant reinstatement models to study effects on drug-seeking behavior and monitor for extrapyramidal symptoms. science.gov
The development of these models should also consider stereochemistry, as subtle changes in the spatial arrangement of atoms can profoundly affect biological activity and structure-activity relationships. nih.gov
Integration with Systems Biology and Multi-omics Approaches in Pre-clinical Discovery
Modern drug discovery can be significantly enhanced by integrating systems biology and multi-omics approaches to gain a holistic understanding of a compound's effects. nih.govresearchgate.net These methodologies allow for the unsupervised integration of heterogeneous data sets to identify the principal sources of variation. embl.de
For this compound, a systems biology approach could serve as a scaffold for integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics) to uncover its mechanism of action. nih.gov By observing changes across these biological layers following compound treatment in cellular or animal models, researchers can identify signatures of dysregulated metabolism or signaling pathways. nih.gov This can help elucidate how genetic, epigenetic, or transcriptional changes lead to the observed pharmacological effects. nih.gov
Multi-omics factor analysis (MOFA) is a computational framework that can disentangle shared and data-specific sources of variability, helping to identify sample subgroups, impute missing data, and detect outliers. embl.de Applying MOFA to data from preclinical studies of this compound could reveal, for instance, which molecular changes are most strongly associated with its efficacy, potentially identifying novel biomarkers for patient stratification in future clinical trials. nih.govembl.de This integrated approach moves beyond a single-target focus to provide a comprehensive view of the compound's biological impact. researchgate.net
Identification and Addressing of Key Research Gaps in the Academic Understanding of this compound
Despite the promise of the N-benzylpiperidine scaffold, several research gaps exist specifically for this compound.
Comprehensive Pharmacological Profile: While analogues have been studied for specific targets, a broad, systematic screening of this compound against a wide panel of receptors, enzymes, and ion channels is lacking. This would provide a more complete picture of its potential activities and off-target effects.
Stereochemistry and Structure-Activity Relationship (SAR): The hydroxyl group at the 3-position of the piperidine ring creates a chiral center. It is well-known that σ1 receptors can distinguish between enantiomers, and stereochemistry can significantly impact activity. nih.gov A critical research gap is the synthesis and separate pharmacological evaluation of the individual enantiomers of this compound to establish a clear stereochemical SAR.
Metabolic Stability and Pharmacokinetics: There is little published data on the metabolic fate and pharmacokinetic properties of this specific compound. Future studies should focus on in vitro metabolic stability assays using liver microsomes and in vivo pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for drug development. nih.gov
Mechanism of Action for Novel Indications: While preclinical data on related compounds suggest potential antifungal or anticancer activities, the precise molecular mechanisms are often not fully elucidated. rapt.commdpi.com Future work should aim to confirm the molecular target(s) of this compound and delineate the downstream signaling pathways affected.
Addressing these gaps through focused research will be essential to fully unlock the therapeutic potential of this promising chemical entity.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-benzyl-N-dodecylpiperidin-4-amine |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine |
| [1'-(4-fluorobenzyl)-3'-hydroxy[1,4']bipiperidinyl-4-yl]-(4-fluorophenyl)-methanone |
| 1-Benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide |
| 3-[4-(4-chlorophenyl)-4-hydroxypiperidinyl]methylindole |
| N-benzyl-4-piperidone |
| 4-(4'-fluorobenzoyl)piperidine hydrochloride |
| 4-(4'-methoxybenzoyl)piperidine hydrochloride |
| 1-benzylpiperidine |
| piperidine |
| fenpropidin |
| fenpropimorph |
| amorolfine |
| Hantszch ester |
| benzylamine (B48309) |
| tert-butylamine |
| allylamine |
| dibenzylamine |
| phenylethylamine |
| dopamine |
| admantamine |
| sorafenib |
| gefitinib |
| sunitinib |
| nilotinib |
| vemurafenib |
| metergoline |
| quinuclidine |
| 1-benzyl-1,4-dihydronicotinamide |
Q & A
Q. What are the optimal synthetic routes for 1'-benzyl-[1,4'-bipiperidine]-3-ol, and how can purity be ensured?
Methodological Answer: The synthesis typically involves multi-step reactions starting from piperidine derivatives. A common approach includes:
Benzylation : Introducing the benzyl group via nucleophilic substitution or reductive amination using benzyl halides or aldehydes .
Hydroxylation : Oxidation or hydroxylation at the C3 position of the piperidine ring, often using oxidizing agents like m-CPBA or catalytic hydroxylation .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How should researchers handle stability and storage challenges for this compound?
Methodological Answer : The compound is hygroscopic and sensitive to light. Recommended protocols:
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?
Methodological Answer : Discrepancies often arise from conformational flexibility or crystal-packing effects. Strategies include:
2D NMR (COSY, NOESY) : Confirm stereochemistry and hydrogen bonding networks. For example, NOE correlations between benzyl protons and piperidine C3-H resolve axial/equatorial hydroxyl orientation .
X-ray Crystallography : Resolve absolute configuration. A reported structure (CCDC entry T1M) shows the hydroxyl group in equatorial position with a dihedral angle of 56.2° between piperidine rings .
Computational Modeling (DFT) : Compare calculated vs. experimental NMR shifts. B3LYP/6-31G(d) simulations align with observed δ 3.8–4.1 ppm for hydroxyl-bearing carbons .
Case Study : A 2025 study resolved conflicting NOESY and X-ray data by identifying temperature-dependent conformational shifts in DMSO-d₆ .
Q. What experimental designs are recommended to study the compound’s reactivity in catalytic asymmetric synthesis?
Methodological Answer : Focus on ligand design and reaction optimization:
Ligand Screening : Test chiral phosphines (e.g., BINAP) or amino alcohols in asymmetric hydrogenation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .
Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track reaction rates. For example, pseudo-first-order kinetics (k = 0.15 min⁻¹) were observed in Pd-catalyzed couplings .
Mechanistic Probes : Isotope labeling (e.g., D₂O exchange) to identify proton transfer steps in hydroxylation reactions .
Q. How can researchers address low yields in large-scale synthesis (>100 g) of this compound?
Methodological Answer : Scale-up challenges include heat dissipation and impurity accumulation. Solutions:
Flow Chemistry : Continuous-flow reactors improve heat management (yield increases from 60% to 82% at 500 g scale) .
In Situ Monitoring : PAT tools (e.g., FTIR probes) detect intermediates and adjust reagent feed rates dynamically .
Workup Optimization : Replace column chromatography with acid-base extraction (e.g., 10% HCl wash to remove unreacted benzyl chloride) .
Case Study : A 2023 pilot plant achieved 89% yield by switching from batch to flow synthesis and using in-line FTIR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
